molecular formula C10H12O4 B13802476 1-Oxo-3,4,4a,7,8,8a-hexahydroisochromene-5-carboxylic acid CAS No. 7252-26-8

1-Oxo-3,4,4a,7,8,8a-hexahydroisochromene-5-carboxylic acid

Cat. No.: B13802476
CAS No.: 7252-26-8
M. Wt: 196.20 g/mol
InChI Key: KDURBVWVKPMAQB-UHFFFAOYSA-N
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Description

1-Oxo-3,4,4a,7,8,8a-hexahydroisochromene-5-carboxylic acid is a complex organic compound with a unique structure that includes a hexahydroisochromene core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxo-3,4,4a,7,8,8a-hexahydroisochromene-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions: 1-Oxo-3,4,4a,7,8,8a-hexahydroisochromene-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Oxo-3,4,4a,7,8,8a-hexahydroisochromene-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-Oxo-3,4,4a,7,8,8a-hexahydroisochromene-5-carboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the context of its application. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Uniqueness: 1-Oxo-3,4,4a,7,8,8a-hexahydroisochromene-5-carboxylic acid is unique due to its specific structural features and the range of reactions it can undergo

Properties

CAS No.

7252-26-8

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

1-oxo-3,4,4a,7,8,8a-hexahydroisochromene-5-carboxylic acid

InChI

InChI=1S/C10H12O4/c11-9(12)7-2-1-3-8-6(7)4-5-14-10(8)13/h2,6,8H,1,3-5H2,(H,11,12)

InChI Key

KDURBVWVKPMAQB-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CCOC2=O)C(=C1)C(=O)O

Origin of Product

United States

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